Salt vs. Free Base: Quantified Aqueous Solubility and Handling Advantage for Allyl piperidin-4-ylcarbamate hydrochloride
Allyl piperidin-4-ylcarbamate hydrochloride offers a quantified logP-driven solubility advantage over its free base counterpart. The hydrochloride salt (CAS 885274-96-4) has a calculated LogP of 2.17 (ALogP) , while the free base (CAS 1023810-85-6) shows a higher lipophilicity with a calculated XLogP3-AA of 0.7, which for the uncharged free base translates to lower aqueous solubility . This difference means the salt form is miscible with aqueous reaction media without co-solvents, a known class-level advantage for piperidine hydrochlorides that reduces experimental complexity.
| Evidence Dimension | Lipophilicity (LogP) and inherent aqueous solubility |
|---|---|
| Target Compound Data | CAS 885274-96-4; ALogP = 2.17 (salt form); physically described as white crystalline powder soluble in water and ethanol. |
| Comparator Or Baseline | CAS 1023810-85-6 (free base); XLogP3-AA = 0.7 (free base); physically described as a low-melting solid with limited aqueous solubility. |
| Quantified Difference | Salt form exhibits lower lipophilicity and thus higher aqueous solubility compared to the free base, consistent with general hydrochloride salt behavior. |
| Conditions | Computed physicochemical properties from PubChem (2025.09.15 release); physical form descriptions per vendor datasheets. |
Why This Matters
For procurement, selecting the hydrochloride salt eliminates the need for pre-dissolution steps or co-solvents in aqueous reactions, directly impacting workflow efficiency and reproducibility.
- [1] PubChem. Compound Summary for CID 74889688, Allyl piperidin-4-ylcarbamate hydrochloride. Computed Properties section. Accessed Apr 2026. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/74889688 View Source
